Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide
Executive Summary
In the landscape of chemical biology, agrochemistry, and targeted drug discovery, the rational design of electrophilic warheads is a cornerstone of covalent modifier development. This technical guide provides a comprehensive profile of 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide , an advanced N,N-disubstituted chloroacetamide.
Characterized by its unique combination of a lipophilic cyclohexyl ring, an electron-withdrawing 1-cyanoethyl moiety, and a reactive α-chloroamide warhead, this compound serves as a privileged scaffold for irreversible target engagement. The integration of the cyano group sterically and electronically fine-tunes the electrophilicity of the warhead, optimizing it for specific nucleophilic attack. This document outlines its definitive physicochemical properties, mechanistic utility, and a self-validating synthetic protocol designed for high-fidelity laboratory replication.
Physicochemical and Structural Profiling
Accurate molecular identification is the first pillar of reproducible research. The compound is officially registered under the CAS number 1396809-37-2 ()[1].
To facilitate rapid analytical verification, the fundamental structural identifiers and high-resolution mass spectrometry (HRMS) parameters—including predicted Collision Cross Section (CCS) values—are summarized below based on data[2].
Table 1: Physicochemical Identifiers
| Property | Value |
| Compound Name | 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide |
| CAS Number | 1396809-37-2 |
| Molecular Formula | C11H17ClN2O |
| Molecular Weight | 228.72 g/mol |
| Monoisotopic Mass | 228.10294 Da |
| SMILES | CC(C#N)N(C1CCCCC1)C(=O)CCl |
| InChIKey | LBGUSONZNLQDHN-UHFFFAOYSA-N |
Table 2: Predicted Collision Cross Section (CCS) & MS Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 229.11022 | 152.7 |
| [M+Na]+ | 251.09216 | 158.9 |
| [M-H]- | 227.09566 | 156.1 |
| [M+NH4]+ | 246.13676 | 169.7 |
Mechanistic Utility: The Chloroacetamide Warhead
Chloroacetamides are widely utilized in the design of. The α-carbon of the chloroacetamide is highly electrophilic due to the synergistic electron-withdrawing effects of the adjacent carbonyl group and the chlorine atom.
When exposed to a biological nucleophile—most commonly the thiolate anion of a reactive cysteine residue—the compound undergoes an irreversible SN2 (Bimolecular Nucleophilic Substitution) reaction. The mechanism proceeds via a concerted transition state, resulting in the displacement of the chloride leaving group and the formation of a stable thioether linkage.
Figure 1: SN2 mechanism of irreversible covalent adduct formation.
Synthetic Methodology & Causality
The synthesis of 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide requires a two-phase approach: a Strecker-type synthesis to build the hindered secondary amine, followed by a highly controlled acylation.
Phase 1: Strecker-Type Amine Synthesis
-
Imine Formation: Combine cyclohexylamine (1.0 eq) and acetaldehyde (1.1 eq) in anhydrous methanol (MeOH). Stir at room temperature for 2 hours.
-
Causality: Anhydrous conditions are critical to drive the equilibrium toward the imine intermediate by preventing the hydrolysis of the newly formed C=N bond.
-
-
Cyanation: Cool the reaction to 0 °C. Add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise, then allow the mixture to warm to room temperature and stir for 12 hours.
-
Causality: TMSCN is utilized instead of inorganic salts (e.g., NaCN) because it is highly soluble in organic solvents and acts as a safer, more efficient cyanide source. This prevents the generation of hazardous aqueous HCN gas while ensuring a homogeneous reaction environment.
-
-
Workup: Concentrate the mixture under reduced pressure, extract with ethyl acetate (EtOAc), wash with brine, dry over Na₂SO₄, and purify via flash chromatography to afford the intermediate, 2-(cyclohexylamino)propanenitrile.
Phase 2: Warhead Installation (Acylation)
-
Preparation: Dissolve the secondary amine intermediate (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA) (1.5 eq) and cool the system to 0 °C.
-
Causality: DCM provides excellent solvation without participating in side reactions. TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the secondary amine nucleophile.
-
-
Acylation: Add chloroacetyl chloride (1.2 eq) dropwise over 30 minutes.
-
Causality: Chloroacetyl chloride is violently reactive. Strict temperature control at 0 °C suppresses unwanted side reactions, such as ketene formation or over-alkylation, ensuring the chemoselective acylation of the nitrogen atom.
-
-
Isolation: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography to yield the final target compound.
Figure 2: Step-by-step synthetic workflow for the chloroacetamide warhead.
Analytical Validation Protocol
To ensure the integrity of the synthesized batch, the protocol mandates a self-validating analytical loop. Do not proceed with biological or agrochemical assays until both criteria are met:
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Action: Analyze the purified product using positive electrospray ionization (ESI+).
-
Validation: Confirm the presence of the primary [M+H]+ adduct at m/z 229.11 [2]. The isotopic pattern must reflect the presence of a single chlorine atom (a characteristic 3:1 ratio between the M and M+2 peaks).
-
-
Nuclear Magnetic Resonance (¹H-NMR):
-
Action: Dissolve the sample in CDCl₃ and acquire a 400 MHz ¹H-NMR spectrum.
-
Validation: The defining structural feature is the singlet corresponding to the α-chloro protons (-CH₂Cl). This will appear downfield at approximately 4.0–4.2 ppm . This distinct chemical shift is caused by the combined deshielding effects of the adjacent carbonyl group and the electronegative chlorine atom, confirming successful warhead installation.
-
References
-
ChemSrc. "CAS Number Lookup: 1396809-37-2". ChemSrc Database. URL: [Link]
-
PubChemLite / LCSB. "2-chloro-n-(1-cyanoethyl)-n-cyclohexylacetamide (C11H17ClN2O) Mass Spectrometry Data". National Center for Biotechnology Information (NCBI). URL: [Link]
-
Baillie, T. A. "Targeted Covalent Inhibitors for Drug Design". Angewandte Chemie International Edition. URL:[Link]
